molecular formula C9H15BrO3 B171265 Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate CAS No. 197234-17-6

Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate

Cat. No. B171265
M. Wt: 251.12 g/mol
InChI Key: PYLPLZQXKKWAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is a chemical compound that is widely used in scientific research. It is a member of the oxopentanoate family of compounds, which are known for their diverse range of biological activities.

Scientific Research Applications

Synthesis and Transformation

Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is involved in various synthesis processes. For instance, it reacts with zinc and succinic anhydride in dimethylformamide to form 2-substituted 1-ethyl hydrogen 3-oxoadipates, which can be converted into 4-oxoalkanoic acids (Schick & Ludwig, 1992). This demonstrates its role in the formation of important organic compounds.

Catalysis and Chemical Reactions

Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate is also significant in catalysis and chemical reactions. For instance, it is involved in the etherification of HMF (5-hydroxymethylfurfural) in anhydrous ethanol. This reaction leads to the conversion of HMF to 5-(ethoxymethyl)furfuran-2-carbaldehyde and ethyl 4-oxopentanoate through reactions kinetically described by pseudo-first order rates (Lanzafame et al., 2017).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been studied for their potential in overcoming drug resistance in cancer cells. These compounds exhibit selective cytotoxicity against drug-resistant cancer cells and are promising candidates for treating cancers with multiple drug resistances (Das et al., 2009).

Photochemistry

In the field of photochemistry, ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate derivatives like ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate have been used in the synthesis of photochromic diarylethene, a compound that can undergo chemical modifications to produce photoactive compounds with desired properties and functions (Lvov et al., 2017).

properties

IUPAC Name

ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-4-13-8(12)5-9(2,3)7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLPLZQXKKWAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369169
Record name ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate

CAS RN

197234-17-6
Record name ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-3,3-dimethyl-4-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.